molecular formula C11H12FIO2 B13454168 Tert-butyl4-fluoro-3-iodobenzoate

Tert-butyl4-fluoro-3-iodobenzoate

Cat. No.: B13454168
M. Wt: 322.11 g/mol
InChI Key: QXEQIOHRNNFTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-fluoro-3-iodobenzoate is a substituted benzoate ester characterized by a tert-butyl ester group at the carboxyl position, a fluorine atom at the para position (C4), and an iodine atom at the meta position (C3) of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to the reactive iodine substituent, which facilitates cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic substitutions. Its tert-butyl ester group enhances solubility in non-polar solvents and stabilizes the molecule during synthetic transformations.

Properties

Molecular Formula

C11H12FIO2

Molecular Weight

322.11 g/mol

IUPAC Name

tert-butyl 4-fluoro-3-iodobenzoate

InChI

InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3

InChI Key

QXEQIOHRNNFTDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluoro-3-iodobenzoate typically involves the esterification of 4-fluoro-3-iodobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-fluoro-3-iodobenzoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups depending on the reagents used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoates, while reduction with LiAlH4 produces the corresponding alcohol.

Scientific Research Applications

Tert-butyl 4-fluoro-3-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-3-iodobenzoate involves its reactivity towards various nucleophiles and electrophiles. The presence of the iodine atom makes it a good leaving group, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the conditions, to form different functional groups. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : Steric hindrance from the tert-butyl group may slow reactions at the ester carbonyl .
  • Gaps : Melting points and detailed NMR data for tert-butyl 4-fluoro-3-iodobenzoate are absent in the provided evidence; these properties must be experimentally verified.

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